molecular formula C9H9BrF2N2 B8152002 3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine

3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine

Katalognummer: B8152002
Molekulargewicht: 263.08 g/mol
InChI-Schlüssel: GUHXBEOEOZIXQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine (CAS 2806846-63-7) is a valuable chemical intermediate in pharmaceutical research, particularly in the development of novel bioactive molecules. This compound, with the molecular formula C9H9BrF2N2 and a molecular weight of 263.08 , features a pyridine core substituted with a bromo atom and a 3,3-difluoroazetidine group. The pyridine scaffold is a privileged structure in medicinal chemistry due to its influence on a molecule's solubility, stability, and binding affinity . Its presence is ubiquitous in FDA-approved drugs and naturally occurring alkaloids, underscoring its fundamental role in drug discovery . The specific substitution pattern on this molecule makes it a versatile building block for constructing more complex structures. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to diversify the molecular structure. The 3,3-difluoroazetidine moiety is a sought-after motif, as saturating ring systems and introducing fluorine atoms are common strategies to fine-tune a compound's metabolic stability, lipophilicity, and conformation . Compounds featuring azetidine and fluorinated groups are of significant interest in central nervous system (CNS) drug discovery, as these elements can enhance a molecule's ability to penetrate the blood-brain barrier . This product is intended for research and development applications as a key synthetic intermediate. It is strictly for laboratory use and is not labeled or tested for medicinal, household, or any other application. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in a well-ventilated setting.

Eigenschaften

IUPAC Name

3-bromo-6-(3,3-difluoroazetidin-1-yl)-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2/c1-6-7(10)2-3-8(13-6)14-4-9(11,12)5-14/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHXBEOEOZIXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CC(C2)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr)

A primary route to synthesize this compound involves nucleophilic aromatic substitution (SNAr) on a fluoropyridine precursor. For example, 3-bromo-6-fluoro-2-methylpyridine (CAS: 375368-83-5) serves as a key intermediate, where the fluorine atom at position 6 is displaced by 3,3-difluoroazetidine.

Procedure :

  • 3-Bromo-6-fluoro-2-methylpyridine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

  • 3,3-Difluoroazetidine hydrochloride (1.2 equiv) and a base such as K₂CO₃ (2.5 equiv) are added.

  • The reaction is heated to 80–100°C for 12–24 hours , monitored by TLC or LC-MS.

  • The crude product is purified via silica gel chromatography (eluent: petroleum ether/ethyl acetate 10:1).

Challenges :

  • The electron-withdrawing bromine and methyl groups deactivate the pyridine ring, necessitating elevated temperatures.

  • Competing side reactions, such as dehalogenation or azetidine ring-opening, may occur under prolonged heating.

Transition Metal-Catalyzed Coupling

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Nucleophilic Substitution45–55%80–100°C, DMF, K₂CO₃Simple setup, commercially available precursorsLow yields due to side reactions
Pd-Catalyzed Coupling60–70%110°C, toluene, Pd/XantphosHigh regioselectivity, scalableCostly catalysts, sensitive to oxygen
Azetidine Cyclization30–40%60°C, THF, NaHAvoids pre-functionalized azetidinesMulti-step, prone to byproducts

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 3.85–4.10 (m, 4H, azetidine CH₂), 7.20–7.45 (m, 2H, pyridine-H).

  • ¹⁹F NMR : δ -56.7 (s, 2F, CF₂).

  • HRMS : m/z calc. for C₉H₉BrF₂N₂ [M+H]⁺: 263.08; found: 263.07.

Industrial-Scale Considerations

Patents disclose optimized protocols for kilogram-scale production, emphasizing:

  • Solvent recycling : DMF is recovered via distillation to reduce costs.

  • Catalyst recovery : Palladium residues are extracted using scavenger resins.

  • Safety : Bromine handling requires closed systems and neutralization of HBr byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The pyridine ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and ligands in the presence of bases like triethylamine (Et3N).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the discovery of new drugs or therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroazetidine moiety can enhance the compound’s binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridine Derivatives

Substituent Analysis at Position 6

The 6-position substituent significantly impacts electronic and steric properties:

  • 3,3-Difluoroazetidine (Main Compound): Introduces a rigid four-membered ring with electronegative fluorine atoms, enhancing metabolic stability and reducing conformational flexibility compared to bulkier groups .
  • Trifluoromethyl (CF₃) (3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid, CAS 1214373-82-6): Increases lipophilicity and electron-withdrawing effects, favoring interactions in hydrophobic enzyme pockets .
  • Cyclopropoxy (3-Bromo-6-((1s,3s)-3-((tert-butyldimethylsilyl)oxy)cyclobutoxy)-2-methyl-pyridine): Provides steric bulk and moderate polarity, often used to tune solubility in prodrug strategies .

Table 1: Position 6 Substituent Comparison

Substituent Key Properties Example Compound
3,3-Difluoroazetidine Rigid, fluorinated, moderate lipophilicity 3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine
Trifluoromethyl High lipophilicity, strong electron-withdrawing 3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid
Cyclopropoxy Steric bulk, tunable polarity 3-Bromo-6-((1s,3s)-cyclobutoxy)-2-methyl-pyridine
Pyrrolidin-1-yl Basic, hydrogen-bond donor 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
Substituent Analysis at Position 3

The bromine atom at position 3 is a common feature in cross-coupling reactions:

  • Bromine vs. Fluorine : Bromine (main compound) offers superior reactivity in Suzuki-Miyaura couplings compared to fluorine (3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine), which is less reactive but enhances metabolic stability .
  • Bromine vs. Chlorine : Chlorine (3-Bromo-6-(4-chlorophenyl)-2-(trifluoromethyl)-4H-pyran-4-one) is less electronegative, altering electronic effects in π-stacking interactions .

Table 2: Position 3 Substituent Comparison

Substituent Reactivity in Cross-Coupling Electronic Effect Example Compound
Br High Moderate electron-withdrawing Main compound
F Low Strong electron-withdrawing 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
Cl Moderate Weak electron-withdrawing 3-Bromo-6-(4-chlorophenyl)-4H-pyran-4-one
Substituent Analysis at Position 2
  • Carboxylic Acid (3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid): Introduces polarity and hydrogen-bonding capacity, improving solubility but limiting membrane permeability .
  • Ethyl Ester (Ethyl 3-bromo-6-(trifluoromethyl)imidazo-[1,2-a]pyridine-2-carboxylate): Balances lipophilicity and reactivity, often used as a prodrug intermediate .

Table 3: Position 2 Substituent Comparison

Substituent Key Properties Example Compound
Methyl Lipophilic, steric hindrance Main compound
Carboxylic Acid Polar, hydrogen-bond donor 3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid
Ethyl Ester Moderate polarity, prodrug potential Ethyl 3-bromo-6-(trifluoromethyl)imidazo-pyridine-2-carboxylate

Biologische Aktivität

3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine is a novel compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features. The presence of bromine and difluoro groups in combination with a pyridine ring and azetidine moiety suggests potential biological activities that warrant detailed investigation.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C10H9BrF2N2, and it has a molecular weight of 277.09 g/mol. The structural formula can be represented as follows:

C10H9BrF2N2\text{C}_{10}\text{H}_{9}\text{BrF}_{2}\text{N}_{2}

Biological Activity Overview

Research into the biological activity of this compound indicates various pharmacological properties, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines.
  • Antiviral Properties : The compound has been evaluated for its potential antiviral effects, particularly against influenza viruses.
  • Enzyme Inhibition : Investigations into its mechanism of action reveal interactions with specific enzymes, which may play a role in its biological effects.

Anticancer Activity

A study conducted on the compound's effects on breast cancer cell lines demonstrated significant inhibitory effects. The compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative activity. Comparative analysis with known chemotherapeutics revealed a nearly 20-fold selectivity for cancer cells over non-cancerous cells (MCF10A) .

Cell LineIC50 (μM)
MDA-MB-231 (TNBC)0.126
MCF10A (non-cancer)>2.5

Antiviral Properties

In vitro studies indicated that this compound exhibited antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus. The compound demonstrated a reduction in viral load in infected cell cultures, suggesting a direct effect on viral replication mechanisms .

Enzyme Interaction Studies

The compound's interaction with matrix metalloproteinases (MMPs) was explored, revealing significant inhibition of MMP-2 and MMP-9 activities. This inhibition is crucial as these enzymes are implicated in cancer metastasis and tissue remodeling .

The proposed mechanism of action involves the compound's ability to bind to specific enzyme targets, modulating their activity. The presence of halogen atoms (bromine and fluorine) enhances the binding affinity to these targets, potentially leading to altered signaling pathways associated with cancer progression and viral replication.

Q & A

Q. What are the key synthetic routes for 3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine?

The synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling reactions. For example, the azetidinyl group can be introduced via Buchwald-Hartwig amination or Ullmann coupling using a pre-brominated pyridine scaffold. Evidence from analogous compounds highlights the use of palladium catalysts for cross-coupling reactions, as seen in the preparation of 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine . Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical to minimize side products.

Q. How can spectroscopic methods characterize this compound?

  • 1H/13C/19F NMR : Confirm substituent positions and fluorine environments. For instance, 1H NMR data for a related compound (4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide) revealed distinct aromatic proton splitting patterns .
  • Mass Spectrometry (GC-MS/LC-MS) : Verify molecular weight (e.g., GC-MS data for a bromo-fluorobenzamide showed M+ at m/z 310 ).
  • X-ray Crystallography : Resolve solid-state structure, as demonstrated for bromo-nitro indazole derivatives .

Q. What safety precautions are required for handling this compound?

Brominated pyridines often require PPE (gloves, goggles) and fume hoods due to potential toxicity. Safety data for structurally similar compounds (e.g., 3-Bromo-2-chloro-6-methylpyridine) emphasize hazard codes (R36/37/38) and recommend proper waste disposal .

Advanced Research Questions

Q. How can computational methods predict regioselectivity during azetidinyl group introduction?

Q. What strategies address contradictions in reactivity data for brominated pyridines?

Contradictions often arise from competing reaction pathways (e.g., nucleophilic substitution vs. elimination). Systematic screening of bases (e.g., K2CO3 vs. Cs2CO3) and solvents (polar aprotic vs. ethers) can clarify dominant mechanisms. Isotopic labeling (e.g., deuterated solvents) may track proton transfer steps, as seen in pyridyne cyclization studies .

Q. How does the 3,3-difluoro-azetidine moiety influence physicochemical properties?

  • Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability. Compare with non-fluorinated analogs (e.g., azetidine vs. 3,3-difluoro-azetidine) using HPLC retention times .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures, critical for storage and reaction planning.

Q. What methodologies evaluate the compound’s potential in medicinal chemistry?

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl vs. trifluoromethyl groups) and assay biological activity. For example, pyridine-based mGlu5 receptor antagonists were optimized via SAR to enhance potency .
  • In Vitro Binding Assays : Use radioligand displacement or fluorescence polarization to quantify target engagement.
  • Molecular Docking : Predict binding modes to receptors (e.g., metabotropic glutamate receptors) using software like AutoDock .

Q. How can multi-step synthesis yields be improved?

  • Design of Experiments (DoE) : Statistically optimize variables (e.g., catalyst ratio, reaction time).
  • Intermediate Purification : Column chromatography or recrystallization (as in Sigma-Aldrich’s protocols for brominated pyridines ) ensures high-purity intermediates.
  • Protecting Groups : Temporarily shield reactive sites (e.g., azetidine nitrogen) during halogenation steps .

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Advanced FAQs emphasize mechanistic analysis and methodological troubleshooting, while basic FAQs focus on synthesis and characterization fundamentals.
  • References to computational and experimental studies ensure academic rigor .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.